

Application Note: Formulation and Evaluation of Flavoxate Gastro-Retentive Floating Tablets

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Compound of Interest

Compound Name: Flavoxate

Cat. No.: B1672763

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Flavoxate** Hydrochloride (HCl) is a smooth muscle relaxant primarily used for treating urinary incontinence and urgency.[1] Its relatively short biological half-life and absorption window in the upper gastrointestinal tract make it an ideal candidate for a gastro-retentive drug delivery system (GRDDS).[2][3] A floating tablet is a type of GRDDS designed to remain buoyant in the stomach for an extended period, allowing for sustained drug release, improved bioavailability, and reduced dosing frequency.[3][4] This application note provides detailed protocols for the formulation of **Flavoxate** HCl floating tablets using various hydrophilic polymers and their subsequent evaluation. The methodology is based on the direct compression technique, utilizing effervescent agents to achieve buoyancy.[5]

Experimental Protocols

Materials

The primary materials required for the formulation include:

- Active Pharmaceutical Ingredient (API): **Flavoxate** HCl
- Hydrophilic Polymers (Matrix Formers): Hydroxypropyl Methylcellulose (HPMC) K100M, Lannea Coromandelica Gum (LCG), Xanthan Gum.[1][6]
- Gas-Generating Agents: Sodium Bicarbonate, Citric Acid.[6]

- Diluent: Dibasic Calcium Phosphate.[7]
- Lubricant: Magnesium Stearate.[5]
- Glidant: Talc.[6]

Protocol for Tablet Formulation (Direct Compression)

The direct compression method is a common and efficient technique for preparing these tablets.[5]

- Sieving: Pass the accurately weighed amounts of **Flavoxate** HCl, polymers, and other excipients (except the lubricant and glidant) through a #40 sieve to ensure uniform particle size.[6]
- Blending: Mix the sieved powders in a blender for approximately 10-15 minutes to achieve a homogenous blend.[5]
- Lubrication: Add the specified quantities of magnesium stearate and talc to the powder blend and mix for an additional 2-3 minutes.
- Compression: Compress the final lubricated blend into tablets using a rotary tablet compression machine.[5]

Protocol for Pre-Compression Evaluation of Powder Blend

Evaluate the flow properties of the powder blend to ensure suitability for compression.

- Bulk Density (BD): Pour a known weight of the powder blend into a graduated measuring cylinder and record the unsettled volume. Calculate BD using the formula: $BD = \text{Weight of Powder} / \text{Bulk Volume}$.
- Tapped Density (TD): Tap the measuring cylinder containing the powder blend from a standard height until a constant volume is achieved. Calculate TD using the formula: $TD = \text{Weight of Powder} / \text{Tapped Volume}$.

- Carr's Index (Compressibility Index): Calculate using the formula: Carr's Index (%) = $[(TD - BD) / TD] \times 100$.
- Hausner's Ratio: Calculate using the formula: Hausner's Ratio = TD / BD .
- Angle of Repose: Determine by allowing the powder to flow through a funnel onto a flat surface. Measure the height (h) and radius (r) of the powder cone and calculate using the formula: $\theta = \tan^{-1}(h/r)$.

Protocol for Post-Compression Tablet Evaluation

Evaluate the compressed tablets for various quality control parameters.

- Hardness Test: Measure the crushing strength of at least three tablets from a batch using a Pfizer or Monsanto hardness tester.[\[5\]](#)
- Thickness Test: Measure the thickness of three randomly selected tablets using Vernier calipers.[\[5\]](#)
- Weight Variation: Weigh 20 tablets individually, calculate the average weight, and determine the percentage deviation of each tablet from the average.
- Friability Test: Weigh a sample of tablets ($W_{initial}$), place them in a Roche friabilator, and rotate at 25 rpm for 4 minutes. Remove the tablets, de-dust them, and re-weigh (W_{final}). Calculate friability using: Friability (%) = $[(W_{initial} - W_{final}) / W_{initial}] \times 100$.
- Drug Content Uniformity: Triturate 20 tablets to a fine powder. Dissolve a quantity of powder equivalent to 100 mg of **Flavoxate** HCl in 100 mL of 0.1 N HCl. After sonication and filtration, measure the absorbance of a suitably diluted solution spectrophotometrically at 291 nm against a 0.1 N HCl blank.[\[5\]](#)[\[7\]](#)

Protocol for In Vitro Buoyancy Studies

These tests determine the floating characteristics of the tablets.

- Apparatus: Use a USP Dissolution Apparatus II (Paddle type).
- Medium: 900 mL of 0.1 N HCl (simulated gastric fluid), maintained at $37 \pm 0.5^{\circ}\text{C}$.[\[6\]](#)[\[8\]](#)

- Procedure:
 - Place one tablet in the dissolution vessel.
 - Floating Lag Time (FLT): Record the time (in seconds or minutes) it takes for the tablet to rise to the surface of the medium.[\[3\]](#)[\[5\]](#)
 - Total Floating Time (TFT): Visually observe and record the total duration for which the tablet remains buoyant on the surface of the medium.[\[8\]](#)

Protocol for Swelling Index Study

This study evaluates the hydration capacity of the polymer matrix.

- Procedure: Weigh a tablet (W1) and place it in a beaker containing 100 mL of 0.1 N HCl.[\[5\]](#)
- Measurement: At regular intervals, remove the tablet, carefully blot the excess water from the surface, and weigh it (W2).
- Calculation: Calculate the swelling index using the formula: $\text{Swelling Index (\%)} = [(W2 - W1) / W1] \times 100$.[\[5\]](#)

Protocol for In Vitro Drug Release (Dissolution) Study

This test measures the rate and extent of drug release from the tablet.

- Apparatus: USP Dissolution Apparatus II (Paddle type).
- Medium: 900 mL of 0.1 N HCl.
- Conditions: Maintain the temperature at $37 \pm 0.5^\circ\text{C}$ and the paddle rotation speed at 50 or 100 rpm.[\[3\]](#)[\[8\]](#)
- Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18 hours). Replace the withdrawn volume with an equal amount of fresh dissolution medium to maintain sink conditions.[\[8\]](#)

- Analysis: Filter the samples and analyze the drug concentration spectrophotometrically at 291 nm.
- Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[\[1\]](#)[\[6\]](#)

Data Presentation

Table 1: Example Formulations of **Flavoxate** HCl Floating Tablets (All quantities in mg)

Ingredient	F1	F2	F3	F4	F5
Flavoxate HCl	200	200	200	200	200
HPMC K100M	30	40	50	30	40
Lansea Coromandelica Gum	30	30	30	40	40
Sodium Bicarbonate	40	40	40	40	40
Dibasic Calcium Phosphate	80	70	60	80	70
Magnesium Stearate	5	5	5	5	5
Talc	5	5	5	5	5
Total Weight	400	400	400	400	400

(Data synthesized from factorial design studies for illustrative purposes)[\[5\]](#)[\[7\]](#)

Table 2: Typical Evaluation Parameters for Powder Blends

Parameter	Acceptable Range	Typical Result
Bulk Density (g/mL)	-	0.45 - 0.55
Tapped Density (g/mL)	-	0.50 - 0.65
Carr's Index (%)	5 - 15 (Excellent)	< 15
Hausner's Ratio	< 1.25 (Good)	< 1.20

| Angle of Repose (°) | < 30 (Excellent) | 25 - 30 |

Table 3: Physicochemical Evaluation of Compressed Tablets

Parameter	Specification	Typical Result
Hardness (kg/cm ²)	4 - 8	5.5 - 6.5
Thickness (mm)	Varies	3.0 ± 0.2
Friability (%)	< 1%	< 0.8%
Weight Variation (%)	± 5%	Within limits
Drug Content (%)	90% - 110%	98.5% - 101.2%

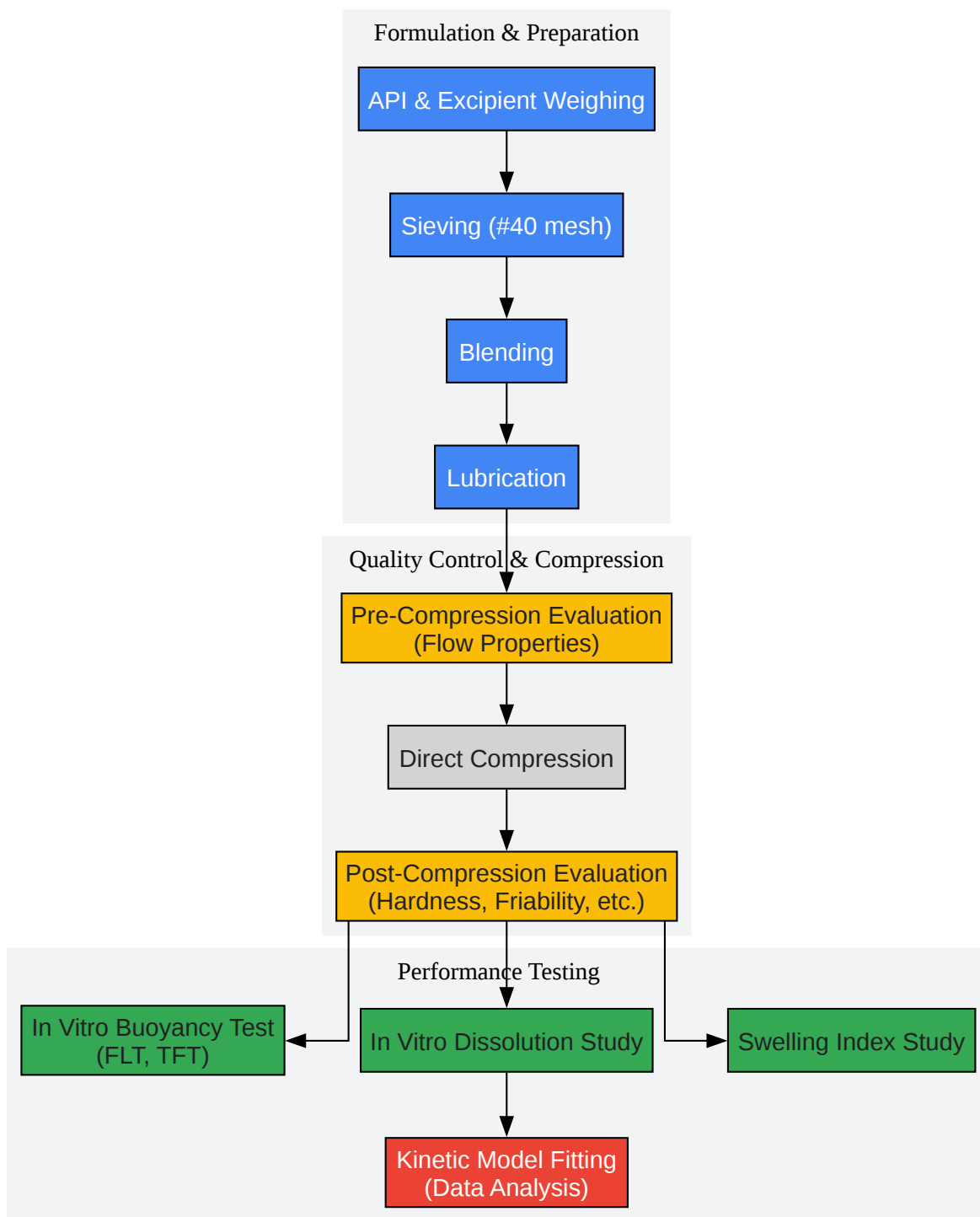
(Pharmacopoeial limits and typical results are shown)[5][6]

Table 4: In Vitro Buoyancy and Drug Release Characteristics

Formulation Code	Floating Lag Time (s)	Total Floating Time (h)	Drug Release at 18h (%)	Release Kinetics Model
FX5	< 60	> 12	~95%	First-Order, Non-Fickian
F3 (Limonia/Xanthan)	46	> 18	94.3%	First-Order
F4 (Limonia/Xanthan)	< 60	> 18	94.3%	First-Order

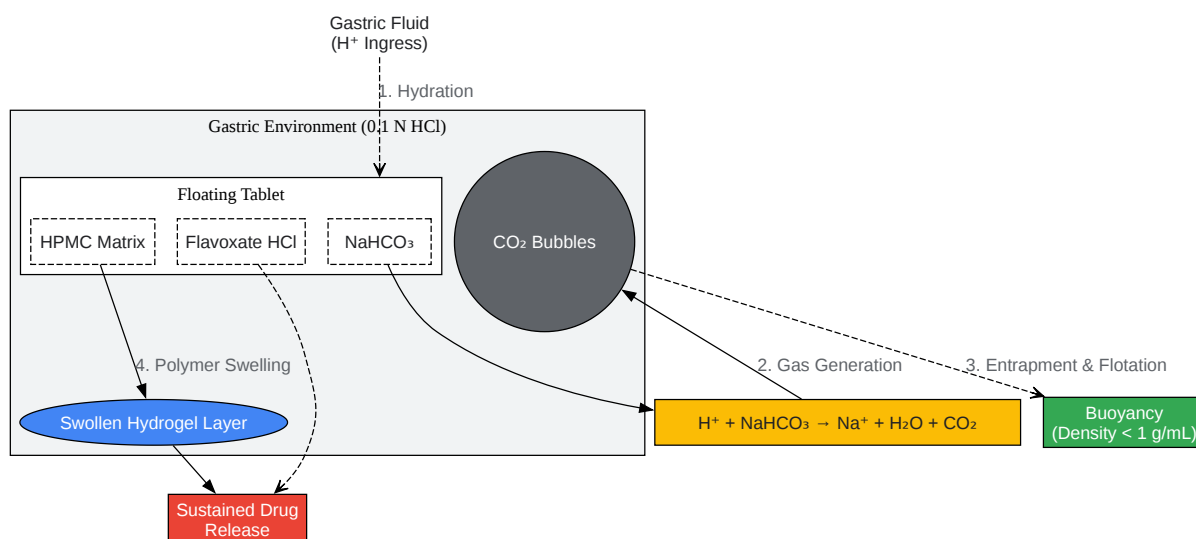
(Data compiled from multiple studies for comparison)[1][6]

Visualizations



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Caption: Experimental workflow for **Flavoxate** floating tablet formulation and evaluation.



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Caption: Mechanism of action for an effervescent gastro-retentive floating tablet.

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